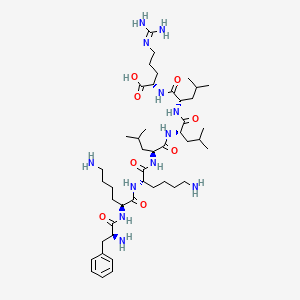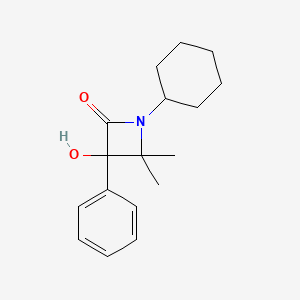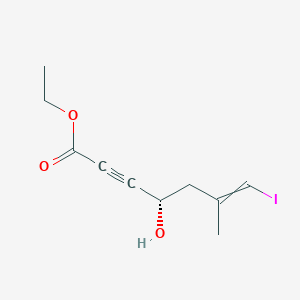
Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate is a complex organic compound with a unique structure that includes an ethyl ester, a hydroxyl group, an iodine atom, and a conjugated enyne system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the esterification of a suitable carboxylic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols).
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate can be compared with other compounds having similar functional groups, such as:
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: Another ethyl ester with unique structural features.
Pyrrolidine Derivatives: Compounds with similar biological activities and structural complexity.
Properties
CAS No. |
918313-66-3 |
|---|---|
Molecular Formula |
C10H13IO3 |
Molecular Weight |
308.11 g/mol |
IUPAC Name |
ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate |
InChI |
InChI=1S/C10H13IO3/c1-3-14-10(13)5-4-9(12)6-8(2)7-11/h7,9,12H,3,6H2,1-2H3/t9-/m1/s1 |
InChI Key |
DVUANUMLMTVKSL-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)C#C[C@H](CC(=CI)C)O |
Canonical SMILES |
CCOC(=O)C#CC(CC(=CI)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


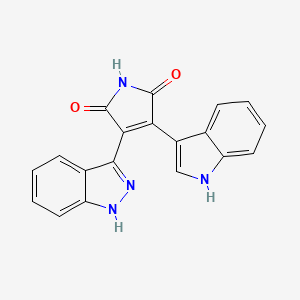
![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
![2,2'-[4-(4-Ethoxyphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B12608669.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)

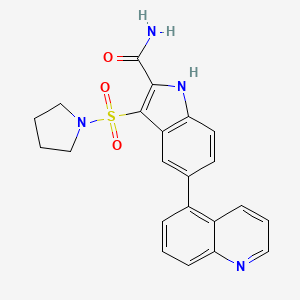
![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
methanone](/img/structure/B12608714.png)
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)
